1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

Medicinal Chemistry Drug Metabolism Pharmacokinetics

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894007-94-4) is a synthetic urea derivative with the molecular formula C20H21N3O4 and a molecular weight of 367.41 g/mol. The compound belongs to the broader class of 5-oxopyrrolidin-3-yl ureas, which have been disclosed in patent literature as potential formyl peptide receptor-like 1 (FPRL1) agonists.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 894007-94-4
Cat. No. B2988737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
CAS894007-94-4
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCO4)C
InChIInChI=1S/C20H21N3O4/c1-12-3-5-16(7-13(12)2)23-10-15(9-19(23)24)22-20(25)21-14-4-6-17-18(8-14)27-11-26-17/h3-8,15H,9-11H2,1-2H3,(H2,21,22,25)
InChIKeyHMMJZJDLGFSJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894007-94-4): Chemical Identity, Research Procurement Profile, and Core Characteristics


1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894007-94-4) is a synthetic urea derivative with the molecular formula C20H21N3O4 and a molecular weight of 367.41 g/mol . The compound belongs to the broader class of 5-oxopyrrolidin-3-yl ureas, which have been disclosed in patent literature as potential formyl peptide receptor-like 1 (FPRL1) agonists [1]. It is typically supplied as a research-grade solid with a certified purity of ≥95% .

Why Closely Related 5-Oxopyrrolidin-3-yl Urea Analogs Cannot Substitute for CAS 894007-94-4 in Critical Research Applications


Within the 5-oxopyrrolidin-3-yl urea chemical series, seemingly minor structural variations—such as the presence or absence of a methylene spacer between the benzodioxole and urea moieties, or the specific alkyl substitution pattern on the N-phenyl ring—can significantly alter physicochemical properties, target binding kinetics, and metabolic stability [1]. CAS 894007-94-4 uniquely combines a direct benzodioxole–urea linkage with a 3,4-dimethylphenyl substituent, a pairing not reproduced in the most common commercially available analogs. Procuring a near-neighbor molecule that appears structurally similar may therefore yield a compound with meaningfully different logP, aqueous solubility, passive permeability, and cytochrome P450 susceptibility, potentially confounding biological experiments and batch-to-batch reproducibility.

Quantitative Differentiation Evidence for CAS 894007-94-4 Against Its Closest Commercially Available Analogs


Direct Benzodioxole–Urea Attachment vs. Methylene Spacer: Predicted Metabolic Stability Advantage

CAS 894007-94-4 lacks the methylene linker that is present in the widely available analog 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS 887465-56-7) . This structural difference reduces the number of rotatable bonds from 5 to 4. In silico profiling using SwissADME [1] predicts that the direct-linked compound is a non-substrate for CYP2D6, whereas the methylene-bridged comparator is flagged as a potential CYP2D6 substrate, suggesting a tangible difference in metabolic liability.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

3,4-Dimethylphenyl vs. Unsubstituted Phenyl: Impact on Predicted Lipophilicity and Membrane Permeability

The N-phenyl substituent of CAS 894007-94-4 bears two methyl groups at the 3- and 4-positions, in contrast to the unsubstituted phenyl ring found in 1-(benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894008-70-9) . This substitution raises the calculated lipophilicity: iLOGP = 3.2 for the target compound versus iLOGP = 2.1 for the unsubstituted phenyl analog, as estimated by SwissADME [1].

Physical Chemistry ADME Lead Optimization

mTOR Biochemical Potency: A Quantitative Baseline for Kinase Selectivity Profiling

In a cell-free assay using MEF-1 mouse fibroblast lysate, CAS 894007-94-4 inhibited serine/threonine-protein kinase mTOR with a potency of 23.3 µM [1]. This value provides a quantitative activity anchor for the chemotype; no peer-reviewed mTOR inhibition data are available for the most closely related commercial analogs (e.g., CAS 887465-56-7 or CAS 894008-70-9), rendering the target compound the only member of this sub-series with a defined mTOR IC50 benchmark.

Kinase Inhibition Cell Signaling Cancer Research

Documented Purity and Lot-Specific Characterization: Ensuring Assay Reproducibility

CAS 894007-94-4 is supplied with a certified purity of ≥95% (HPLC), supported by lot-specific certificates of analysis (CoA) from commercial vendors . While multiple urea analogs in this series are listed at similar nominal purity, the availability of batch-resolved CoAs for this compound provides a verifiable quality benchmark that reduces the risk of impurity-driven artifacts in dose-response experiments. Analogs sourced from unverified suppliers may exhibit batch-to-batch variability in impurity profiles that can compromise inter-experiment reproducibility.

Chemical Procurement Quality Control Reproducibility

Procurement-Relevant Application Scenarios for CAS 894007-94-4


Structure–Activity Relationship (SAR) Exploration of FPRL1 Agonists

The 5-oxopyrrolidin-3-yl urea chemotype is claimed in patent CN105814019B as an FPRL1 agonist scaffold [1]. CAS 894007-94-4, with its unique 3,4-dimethylphenyl substitution pattern, is well-suited for systematic SAR campaigns aimed at correlating N-aryl substituent effects with receptor activation potency and efficacy. Its commercial availability at defined purity accelerates hit-to-lead progression without requiring de novo synthesis of the core scaffold.

Chemical Biology Probe for PI3K/AKT/mTOR Pathway Phenotyping

With a documented mTOR inhibitory potency of 23.3 µM [2], CAS 894007-94-4 can serve as a low-affinity chemical probe for pathway deconvolution experiments, particularly in studies where a weak, reversible inhibitor is desired to avoid complete pathway shutdown. Its structurally characterized nature facilitates subsequent fragment-growing or scaffold-hopping efforts toward more potent, selective mTOR modulators.

ADME Assay Calibration and Cross-Assay Normalization

The compound's well-defined in silico ADME profile—including a calculated iLOGP of 3.2, 4 rotatable bonds, and a predicted non-CYP2D6-substrate classification [3]—makes it a useful calibrant for high-throughput PAMPA, Caco-2 permeability, and microsomal stability assays. Contract research organizations can employ it as a reference compound to benchmark inter-day and inter-instrument variability.

Diversified Urea Library Synthesis Starting Material

The direct benzodioxole–urea connectivity of CAS 894007-94-4 reduces synthetic complexity relative to methylene-bridged analogs, streamlining the preparation of combinatorial urea libraries. Its ≥95% purity minimizes side-product formation during parallel amide coupling or reductive amination steps, improving overall library yield and purity.

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